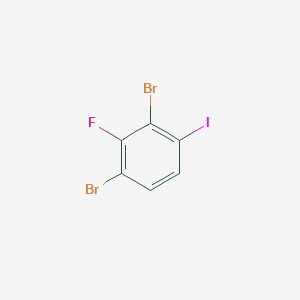

1,3-Dibromo-2-fluoro-4-iodobenzene

Description

Significance of Polyhalogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Polyhalogenated benzene derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their importance is particularly pronounced in the fields of medicinal chemistry, materials science, and agrochemicals. In drug discovery, the introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

In materials science, polyhalogenated aromatics are utilized as intermediates in the production of liquid crystals, polymers with enhanced thermal and fire-retardant properties, and organic electronic materials. The controlled, sequential substitution of different halogens allows for the precise construction of intricate molecular architectures with tailored functionalities. These compounds serve as versatile scaffolds, enabling the introduction of various functional groups through cross-coupling reactions, thereby facilitating the synthesis of a diverse range of value-added products.

Unique Structural and Electronic Features of 1,3-Dibromo-2-fluoro-4-iodobenzene

Steric Effects: The sheer size of the halogen atoms, particularly iodine and bromine, introduces significant steric hindrance. This steric crowding can influence the conformation of the molecule and direct the regioselectivity of reactions by blocking certain positions from attack by bulky reagents.

Reactivity: The carbon-halogen bonds in this compound display differential reactivity, a feature that is highly valuable in synthetic chemistry. The C-I bond is the weakest and most susceptible to cleavage, making it the most reactive site for transformations such as metal-catalyzed cross-coupling reactions. The C-Br bonds are of intermediate reactivity, while the C-F bond is the strongest and generally the least reactive under typical cross-coupling conditions. This hierarchy of reactivity allows for the sequential and regioselective functionalization of the molecule, enabling the stepwise introduction of different substituents at specific positions.

Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not available | C₆H₂Br₂FI | 379.79 | Not available |

| 1,3-Dibromo-5-fluoro-2-iodobenzene | 62720-29-0 | C₆H₂Br₂FI | 379.80 | 132 - 136 |

| 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0 | C₆H₃BrFI | 300.90 | 34 - 38 |

Historical Context and Evolution of Synthetic Strategies for Mixed Halogenated Aromatics

The synthesis of mixed halogenated aromatics has a rich history, evolving from classical methods to modern, highly selective catalytic reactions. Early strategies often relied on electrophilic aromatic substitution, where the regioselectivity was dictated by the directing effects of the substituents already present on the ring. However, these methods often led to mixtures of isomers, posing significant purification challenges.

A cornerstone in the synthesis of aryl halides has been the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884. geeksforgeeks.orgwikipedia.org This reaction involves the diazotization of an aromatic amine to form a diazonium salt, which is then treated with a copper(I) halide to introduce the corresponding halogen. The Sandmeyer reaction and its variations have been instrumental in the preparation of a wide range of halogenated benzenes, including those with mixed halogen substituents. geeksforgeeks.orgwikipedia.org

The development of organometallic chemistry in the 20th century revolutionized the synthesis of polyhalogenated aromatics. Directed ortho-metalation, where a functional group directs the deprotonation and subsequent metalation of an adjacent position, allowed for highly regioselective halogenation.

More recently, the advent of palladium-catalyzed cross-coupling reactions has provided powerful tools for the synthesis of complex aromatic molecules. Strategies involving the selective activation of different carbon-halogen bonds have enabled the programmed synthesis of highly substituted and structurally diverse polyhalogenated compounds. The development of specialized ligands and reaction conditions has further enhanced the selectivity and efficiency of these transformations, allowing for the synthesis of specific isomers that were previously difficult to access. organic-chemistry.orgacs.org Modern synthetic approaches often combine these classical and modern techniques to achieve the desired substitution pattern with high precision.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWNDVYDEUEQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287522 | |

| Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804417-87-5 | |

| Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804417-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-2-fluoro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dibromo 2 Fluoro 4 Iodobenzene

Regioselective Halogenation Strategies for Aromatic Scaffolds

Achieving the specific 1,3-dibromo-2-fluoro-4-iodo substitution pattern on a benzene (B151609) ring is a significant synthetic challenge. The order of halogen introduction and the choice of halogenating agents are critical to overcoming issues of selectivity and reactivity.

Directed Electrophilic Aromatic Substitution for Precise Halogen Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The regiochemical outcome of these reactions is governed by the electronic nature of the substituents already present on the ring. rsc.orgresearchgate.net In the context of synthesizing 1,3-dibromo-2-fluoro-4-iodobenzene, a plausible precursor is 2,6-dibromo-3-fluoroaniline. The synthesis of this precursor would likely start from 3-fluoroaniline.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director, while the fluorine atom is a deactivating group but also an ortho, para-director. cymitquimica.comnih.gov The strong activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. In 3-fluoroaniline, the 2, 4, and 6 positions are activated.

Direct bromination of unprotected anilines can be achieved with high regioselectivity. libretexts.org For 3-fluoroaniline, the positions ortho (2 and 4) and para (6) to the amino group are targeted. The fluorine at position 3 will sterically hinder the 2- and 4-positions to some extent and electronically deactivate them. However, the powerful directing ability of the amino group can overcome this, leading to the introduction of bromine atoms at the 2- and 6-positions, which are ortho to the amino group. The use of specific brominating agents and reaction conditions, such as copper(II) bromide in ionic liquids, can enhance para-selectivity relative to the activating group, but in this case, the desired substitution is at both ortho positions. libretexts.org

The introduction of iodine via direct electrophilic iodination on a pre-existing dibromo-fluorobenzene scaffold is also a possibility. Iodination of 1,3-dibromobenzene (B47543) can be achieved using iodine in the presence of a strong oxidizing agent like oleum. evitachem.com However, directing this iodination to the specific 4-position in 1,3-dibromo-2-fluorobenzene (B170666) would be challenging due to the mixed directing effects of the existing halogens.

Free Radical Halogenation Approaches to Polyhalogenated Benzene Cores

Free radical halogenation is another method for introducing halogen atoms onto aromatic rings, typically proceeding via a chain mechanism involving initiation, propagation, and termination steps. organic-chemistry.org This method is most effective for the side-chain halogenation of alkyl-substituted aromatics under UV light. organic-chemistry.org

While direct halogenation of benzene can occur under radical conditions, it is generally not a selective process for producing specific isomers of polyhalogenated benzenes. organic-chemistry.org The reaction often leads to a complex mixture of mono- and polyhalogenated products, making the isolation of a single, highly substituted isomer like this compound synthetically impractical. organic-chemistry.org The high reactivity of fluorine radicals makes direct fluorination particularly difficult to control. Therefore, free radical halogenation is not considered a viable or precise strategy for the synthesis of this target compound.

Halogen Exchange and Rearrangement Reactions in Polyhalogenated Systems

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway for converting one halogen for another. The classic Finkelstein reaction involves the exchange of chlorides or bromides for iodides using an alkali metal iodide in a suitable solvent. Aromatic Finkelstein reactions are more challenging and often require catalysts, such as copper(I) iodide, to facilitate the substitution on the sp²-hybridized carbon of the benzene ring.

Theoretically, a precursor like 1,3,4-tribromo-2-fluorobenzene could be subjected to a selective halogen exchange to replace one bromine atom with iodine. However, achieving regioselectivity in such an exchange would be difficult due to the similar reactivity of the bromine atoms. The success of such a strategy would depend on subtle differences in electronic environment or the use of highly specialized catalytic systems. In general, halogen exchange reactions on polyhalogenated aromatics that are free from activating groups can be sluggish and lead to product mixtures.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either a divergent or a convergent strategy.

A divergent synthesis is generally more practical for this target molecule. This approach begins with a simple, commercially available starting material that is sequentially functionalized. A highly plausible route starts with 3-fluoroaniline. This precursor undergoes regioselective dibromination to yield 2,6-dibromo-3-fluoroaniline. The synthesis is then completed by a Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of an iodide salt (e.g., potassium iodide). The diazonium salt intermediate is displaced by iodide, yielding the final product, this compound. This method is powerful because it allows for the introduction of an iodo group in a position that may not be accessible through direct electrophilic substitution.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 3-Fluoroaniline | Brominating agent (e.g., Br₂) in a suitable solvent | 2,6-Dibromo-3-fluoroaniline |

| 2 | 2,6-Dibromo-3-fluoroaniline | 1. NaNO₂, H₂SO₄ (Diazotization) 2. KI (Iodination) | This compound |

This table outlines a proposed divergent synthetic pathway.

A convergent synthesis , in which different fragments of the molecule are prepared separately and then combined, is less common for small molecules like this one. Such an approach might involve the coupling of two smaller halogenated precursors, but the complexity of controlling the regioselectivity of the coupling reaction often makes a linear, divergent approach more efficient.

Transition Metal-Catalyzed Cross-Coupling Reactions for Selective Functionalization

The presence of multiple, different halogen atoms on the benzene ring makes this compound an excellent substrate for selective functionalization using transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling of this compound Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org A key aspect of using polyhalogenated substrates in these reactions is the ability to achieve selective coupling at a single position.

The reactivity of organic halides in the oxidative addition step of the catalytic cycle, which is often rate-determining, generally follows the trend: C-I > C-Br > C-Cl > C-F. libretexts.org This predictable reactivity hierarchy allows for highly selective functionalization of molecules like this compound.

When this compound is subjected to Suzuki-Miyaura coupling conditions with one equivalent of a boronic acid, the reaction will occur preferentially at the most reactive site, the carbon-iodine bond at the 4-position. The carbon-bromine bonds will remain largely untouched under carefully controlled conditions, allowing for the synthesis of mono-arylated or mono-alkylated products. The resulting 1,3-dibromo-2-fluoro-4-arylbenzene can then be subjected to a second, more forcing, cross-coupling reaction to functionalize one or both of the bromine positions if desired. This sequential cross-coupling is a powerful tool for the rapid construction of complex molecular architectures. nih.gov

| Substrate | Coupling Partner | Catalyst/Base | Major Product | Typical Selectivity |

| This compound | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | 1,3-Dibromo-2-fluoro-4-phenylbenzene | >95% reaction at C-I |

| 1-Bromo-4-iodobenzene | Phenylboronic acid (1 eq.) | Pd(OAc)₂ / K₃PO₄ | 4-Bromo-1,1'-biphenyl | High selectivity for C-I |

| 1,3-Dibromo-5-fluorobenzene | Phenylboronic acid (1 eq.) | Pd(dppf)Cl₂ / Cs₂CO₃ | 3-Bromo-5-fluoro-1,1'-biphenyl | Mono-coupling at one C-Br site |

This table illustrates the expected regioselectivity in the Suzuki-Miyaura cross-coupling of polyhalogenated benzenes, highlighting the preferential reactivity of the C-I bond.

Sonogashira Coupling and Alkyne Functionalization at Specific Halogen Sites

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org It typically utilizes a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity of halogens in Sonogashira coupling generally follows the order I > Br > Cl > F, allowing for selective functionalization of polyhalogenated substrates. libretexts.org

In the context of this compound, the greater reactivity of the carbon-iodine bond allows for the selective coupling of an alkyne at the C-4 position. This reaction can be performed under mild conditions, often at room temperature, using a suitable palladium catalyst, a copper(I) salt, and a base. wikipedia.org For instance, coupling with a terminal alkyne like trimethylsilylacetylene (B32187) can be achieved, with the trimethylsilyl (B98337) group serving as a protecting group that can be subsequently removed. wikipedia.org This site-selective alkynylation provides a valuable intermediate for further functionalization at the less reactive bromine sites. The development of copper-free Sonogashira coupling protocols has also expanded the scope and applicability of this reaction. wikipedia.org

The functionalization of alkynes themselves is a broad field, with methods available for their conversion into various functional groups. polyu.edu.hk For instance, palladium and copper cooperative catalysts can be used for the alkynylative [5+1] benzannulation of 3-acetoxy-1,4-enynes with terminal alkynes, showcasing the divergent functionalization of two terminal alkyne components. nih.gov

Negishi and Heck Coupling Reactions on Polyhalogenated Aromatic Scaffolds

Negishi Coupling:

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organohalide. This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds with high stereoselectivity. nih.gov In the case of polyhalogenated benzenes, the inherent differences in the reactivity of the various carbon-halogen bonds can be exploited for selective functionalization. The general reactivity trend for halogens in Negishi coupling is I > Br > Cl. This allows for the selective coupling at the most reactive halogen site first. For this compound, the initial Negishi coupling would be expected to occur at the iodine-bearing carbon.

Heck Reaction:

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. youtube.comlibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org The reactivity of the halide in the Heck reaction generally follows the order I > Br > Cl. youtube.com

For a substrate like this compound, the Heck reaction would preferentially occur at the C-I bond. The reaction typically involves an oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated aromatic compound and regenerate the palladium catalyst. youtube.comlibretexts.org The intramolecular Heck reaction is particularly noteworthy for its efficiency and high degree of regio- and stereoselectivity. libretexts.org

| Coupling Reaction | Typical Catalyst | Reactivity Order of Halogens |

| Negishi Coupling | Palladium or Nickel | I > Br > Cl |

| Heck Reaction | Palladium | I > Br > Cl |

Site-Selective Functionalization of Multiple Halogen Centers in this compound

The presence of multiple, yet distinct, halogen atoms on the benzene ring of this compound allows for sequential and site-selective functionalization. nih.gov The differential reactivity of the C-I, C-Br, and C-F bonds is the key to this selectivity. nih.govbohrium.com Generally, the order of reactivity in transition-metal-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl >> C-F. nih.govthieme-connect.com

This reactivity difference enables a stepwise approach to introduce different functional groups at specific positions. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C-4 position (iodine) under conditions that leave the C-Br bonds at positions 1 and 3 intact. thieme-connect.com Following this initial functionalization, a second, more forcing cross-coupling reaction can be carried out to react at one or both of the bromine positions.

Strategies for achieving site-selectivity in polyhalogenated arenes with identical halogens often rely on steric and electronic effects, as well as the use of specific ligands and additives. nih.govacs.org In the case of this compound, the fluorine atom exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent halogen atoms. The development of catalyst-controlled systems offers a unique approach to achieving site-selectivity that may not be dictated solely by the inherent reactivity of the C-X bonds. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. nih.gov In polyhalogenated benzenes, the fluorine atom can act as a leaving group in SNAr reactions, especially when activated by ortho and para electron-withdrawing substituents. nih.gov

For this compound, the fluorine atom at the C-2 position is activated by the adjacent bromine atoms and the iodine atom at the para position. However, the reactivity in SNAr is highly dependent on the nature of the nucleophile and the reaction conditions. nih.gov In many SNAr reactions, fluoride (B91410) is a surprisingly good leaving group, often better than other halogens, due to the high electronegativity of fluorine which polarizes the C-F bond and facilitates nucleophilic attack. youtube.com

Recent advancements have focused on the functionalization of unactivated fluoroarenes through methods like organic photoredox catalysis, which can enable the SNAr of electron-neutral and even electron-rich fluoroarenes. nih.gov These methods often proceed through the formation of a radical cation, making the aromatic ring more susceptible to nucleophilic attack. nih.gov

Modern Catalytic Systems in the Synthesis of Mixed Halogenated Aromatics

The synthesis and derivatization of mixed halogenated aromatics heavily rely on the development of advanced catalytic systems. Copper and palladium-based catalysts are at the forefront of these methodologies.

Copper-catalyzed reactions have a long history in the functionalization of aryl halides, with the Ullmann reaction being a classic example. mdpi.com Modern copper-catalyzed systems offer milder reaction conditions and broader substrate scope. acs.org Copper catalysts are particularly effective for C-N, C-O, and C-S bond formation. mdpi.comrsc.org

In the context of this compound, copper catalysis can be employed for various transformations. For instance, copper-catalyzed amination can be used to introduce nitrogen nucleophiles. mdpi.com Copper(I)-catalyzed halogen exchange, often referred to as an aromatic Finkelstein reaction, provides a mild and general method for converting aryl bromides to aryl iodides, although in this specific molecule, the iodine is already present. organic-chemistry.org The choice of ligand is crucial for the success of these copper-catalyzed reactions, with various diamine and other ligands being employed to enhance catalytic activity. organic-chemistry.org

| Catalyst System | Reaction Type |

| CuI / diamine ligand | Halogen Exchange (Finkelstein) organic-chemistry.org |

| Copper / N-nucleophiles | Amination (Ullmann-type) mdpi.com |

| Copper(0) | Fluoroalkylation cas.cn |

| Copper(I) | C-N Coupling rsc.org |

Palladium catalysts are arguably the most versatile and widely used catalysts for the derivatization of polyhalogenated benzenes. bohrium.com Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions allow for the formation of a wide range of carbon-carbon and carbon-heteroatom bonds with high selectivity. bohrium.comnih.gov

For this compound, the chemoselectivity of palladium-catalyzed reactions is well-defined, with the C-I bond being the most reactive, followed by the C-Br bonds. bohrium.com This allows for a stepwise functionalization strategy. For example, a Suzuki coupling can be performed at the C-4 position, followed by a subsequent coupling reaction at the C-1 and/or C-3 positions under more vigorous conditions or with a different catalyst system.

The choice of palladium catalyst and ligands is critical in controlling the reactivity and selectivity of these transformations. acs.org Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. nih.gov In some cases, ligand effects can even be used to override the intrinsic reactivity of the different halogen atoms, enabling functionalization at a less reactive site. acs.org

Microwave-Assisted and Acid-Catalyzed Approaches in Aromatic Synthesis

The introduction of multiple halogen substituents onto an aromatic ring presents significant synthetic challenges, including issues of regioselectivity, reaction rate, and harsh reaction conditions. To address these challenges, microwave-assisted synthesis and acid-catalyzed reactions have emerged as powerful tools in organic chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and often enhance reaction selectivity compared to conventional heating methods. nih.govarkat-usa.orgyoutube.com This technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. youtube.comnih.gov This can lead to thermal and non-thermal effects that accelerate chemical transformations. nih.gov

While specific examples of the microwave-assisted synthesis of this compound are not documented in the reviewed literature, the application of this technology to the synthesis of other halogenated and heterocyclic compounds demonstrates its potential. For instance, microwave irradiation has been successfully used in the synthesis of various heterocyclic compounds, often leading to significantly shorter reaction times and higher yields. nih.govarkat-usa.org In one-pot multicomponent reactions, microwave assistance has been shown to reduce reaction times from hours to minutes while improving yields and product purity. arkat-usa.org

The synthesis of an important intermediate of Benazepril, for example, saw a drastic reduction in reaction time when switching from conventional heating to microwave irradiation. nih.gov One of the key steps, the formation of compound (3) from (1), was only successful under microwave conditions, highlighting the unique advantages of this technology. nih.gov

The following table illustrates the efficiency of microwave-assisted synthesis in a related context:

| Product | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

| Intermediate for Benazepril | 18 h | 4 min | 65% | 65% | nih.gov |

| 3,4-dihydro-2H-benzo[b] google.comnih.govoxazine | hours | minutes | lower | higher | arkat-usa.org |

Acid-Catalyzed Approaches in Aromatic Synthesis

Acid catalysis is a cornerstone of aromatic halogenation, facilitating the reaction of halogens with both activated and deactivated aromatic rings. In the context of synthesizing polyhalogenated benzenes, which are often deactivated due to the presence of electron-withdrawing halogen substituents, acid catalysis is crucial.

For the iodination of aromatic compounds, various acid-catalyzed systems have been developed. Aromatic iodination can be achieved using iodic acid in the presence of sulfuric acid, which is effective for halobenzenes and other deactivated arenes. nih.gov This method likely proceeds through a highly reactive iodinating species generated in the strongly acidic medium. nih.gov Another approach involves the use of iodine in combination with an oxidizing agent like nitric acid or hydrogen peroxide under acidic conditions. youtube.com

A patent for the synthesis of the structurally similar 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) describes a process involving the diazotization of 4-bromo-3-chloro-2-fluoroaniline (B37690) in the presence of sulfuric acid, followed by a Sandmeyer-type reaction with cuprous iodide and potassium iodide. google.com This highlights the use of strong acid in a key step of the synthesis of a closely related polyhalogenated benzene.

The following table summarizes findings from an acid-catalyzed iodination study of various aromatic compounds:

| Substrate | Iodinating Agent | Acid/Catalyst | Product | Yield | Reference |

| Benzene | HIO₃ | H₂SO₄/AcOH/Ac₂O | Iodobenzene | 83% | nih.gov |

| Fluorobenzene | HIO₃ | H₂SO₄/AcOH/Ac₂O | 4-Fluoroiodobenzene | 75% | nih.gov |

| Chlorobenzene | HIO₃ | H₂SO₄/AcOH/Ac₂O | 4-Chloroiodobenzene | 78% | nih.gov |

| Bromobenzene | HIO₃ | H₂SO₄/AcOH/Ac₂O | 4-Bromoiodobenzene | 76% | nih.gov |

| Nitrobenzene | HIO₃ | H₂SO₄/AcOH/Ac₂O | 3-Nitroiodobenzene | 39% | nih.gov |

These results demonstrate the effectiveness of strong acid catalysis in the iodination of both simple and deactivated aromatic rings. The application of such methods could be envisioned for the final iodination step in a synthetic route towards this compound.

Reactivity Profiles and Mechanistic Investigations of 1,3 Dibromo 2 Fluoro 4 Iodobenzene

Differential Reactivity of Bromine, Fluorine, and Iodine Substituents on the Aromatic Ring

The four halogen atoms attached to the benzene (B151609) ring in 1,3-Dibromo-2-fluoro-4-iodobenzene exhibit a pronounced hierarchy in their reactivity, which is primarily dictated by the strength of the carbon-halogen bond. savemyexams.comquora.com The bond dissociation energy decreases significantly down the group, from fluorine to iodine. This trend is the principal determinant for the selective cleavage of these bonds in many chemical transformations.

The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds present in the molecule. savemyexams.comquora.com Consequently, the iodine substituent at the C-4 position is the most reactive and is typically the first to be targeted in reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Stille, Sonogashira), Grignard reagent formation, and metal-halogen exchange. wikipedia.orgossila.com The higher reactivity of the C-I bond allows for its selective activation under conditions where the C-Br and C-F bonds remain intact. ossila.com

The two carbon-bromine (C-Br) bonds at the C-1 and C-3 positions are stronger than the C-I bond but significantly weaker than the C-F bond. quora.com They are the next most reactive sites. After the selective reaction at the iodine position, the bromine atoms can be functionalized using more forcing reaction conditions. This allows for a stepwise modification of the aromatic core. In many organometallic cross-coupling reactions, the oxidative addition to a C-Br bond is slower than to a C-I bond but much faster than to a C-F bond. wikipedia.org

The carbon-fluorine (C-F) bond is the shortest and strongest, making the fluorine substituent at the C-2 position the least reactive in the context of bond cleavage. savemyexams.comquora.com It is generally inert to conditions used for C-I and C-Br bond functionalization, such as standard cross-coupling reactions. wikipedia.org However, the high electronegativity of fluorine makes the C-F bond highly polar, and under specific circumstances, such as nucleophilic aromatic substitution (SNAr), a fluoride (B91410) ion can act as a good leaving group, particularly if the ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgossila.com

Table 1: General Reactivity Hierarchy of Halogen Substituents

| Substituent | Bond | Average Bond Energy (kJ/mol) | General Reactivity Trend | Typical Selective Reactions |

|---|---|---|---|---|

| Iodine (I) | C-I | ~213-228 savemyexams.comquora.com | Highest | Cross-coupling, Metal-halogen exchange |

| Bromine (Br) | C-Br | ~285 quora.com | Intermediate | Cross-coupling (harsher conditions), Grignard formation |

This interactive table summarizes the general reactivity patterns. The actual reactivity can be influenced by specific reaction conditions and the electronic environment.

Electronic and Steric Effects on Reaction Selectivity and Regiochemistry

The selectivity and regiochemistry of reactions involving this compound are governed by a complex interplay of electronic and steric effects exerted by the halogen substituents.

Electronic Effects: All halogen atoms are more electronegative than carbon and thus exert a net electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic aromatic substitution. Fluorine is the most electronegative, and its strong -I effect, combined with the effects of the other halogens, renders the benzene ring electron-deficient.

In reactions like metal-catalyzed cross-couplings, the regioselectivity is primarily dictated by bond strength, leading to the preferential reaction at the C-I bond. ossila.com When considering the two bromine atoms at C-1 and C-3, the electronic environment created by the adjacent fluorine and iodine atoms can introduce subtle differences in their reactivity, although they are often considered electronically similar. The regioselectivity in such cases can sometimes be controlled by the choice of catalyst and ligands. nih.gov

Steric Effects: The substituents on the ring create a sterically hindered environment. The iodine atom is the largest, followed by bromine, and then fluorine. The fluorine atom at C-2 is flanked by two bulky bromine atoms at C-1 and C-3. This steric crowding can influence the approach of reagents. For instance, in organometallic reactions, the formation of a metal complex at the C-1 or C-3 bromine positions might be sterically hindered by the adjacent substituents. The iodine at C-4 is sterically less encumbered than the ortho-disubstituted positions, which can further contribute to its enhanced reactivity.

Reaction Kinetics and Thermodynamic Considerations in Polyhalogenated Systems

The outcome of a chemical reaction involving multiple potential reaction sites, as in this compound, can often be directed by choosing conditions that favor either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing reaction pathways. masterorganicchemistry.comlibretexts.org The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. youtube.com This is typically achieved at lower temperatures and with shorter reaction times, where the reverse reactions are slow or negligible. wikipedia.orglibretexts.org

In the case of this compound, reactions involving the cleavage of a carbon-halogen bond are kinetically favored at the C-I position because the C-I bond is the weakest. savemyexams.com Breaking this bond requires the least amount of energy, leading to a lower activation barrier and a faster reaction rate compared to the cleavage of C-Br or C-F bonds. Therefore, under kinetically controlled conditions, selective functionalization at the C-4 position is expected.

Thermodynamic Control: A reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products themselves. masterorganicchemistry.comlibretexts.org This is favored by higher temperatures and longer reaction times, which allow the initial products to revert to the starting materials or intermediates and establish an equilibrium. wikipedia.orglibretexts.org The most stable product, which resides at the lowest energy level, will be the predominant one at equilibrium. youtube.com

The relative thermodynamic stability of the potential products of this compound would depend on the nature of the newly formed bond and the remaining halogen substituents. For instance, if a reaction were reversible, the final product distribution might not reflect the initial site of reactivity. However, many important reactions of aryl halides, such as Suzuki or Stille couplings, are irreversible. In these cases, the concept of thermodynamic control applies more to the stability of intermediates in the catalytic cycle rather than the final products. For most practical synthetic applications with this substrate, the reaction is governed by the kinetic preference for cleaving the weakest C-X bond first.

Table 2: Kinetic vs. Thermodynamic Control in Halogen Functionalization

| Control Type | Favored Conditions | Determining Factor | Expected Outcome for this compound |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Rate of Reaction (Lowest Activation Energy) | Selective reaction at the C-I bond (weakest bond) |

| Thermodynamic | High Temperature, Long Reaction Time | Stability of Products (Lowest Gibbs Free Energy) | Formation of the most stable isomeric product (if reaction is reversible) |

This interactive table illustrates the general principles of kinetic and thermodynamic control as they apply to polyhalogenated systems.

Advanced Spectroscopic Techniques for Structural Elucidation of Polyhalogenated Fluorobromoidobenzenes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in 1,3-Dibromo-2-fluoro-4-iodobenzene. The substitution pattern on the benzene (B151609) ring gives rise to distinct chemical shifts and coupling constants for the remaining protons and carbon atoms, which can be fully assigned using a combination of one-dimensional and two-dimensional NMR experiments.

Isotopic Effect Analysis in NMR for Halogen Substitution Patterns

While direct NMR observation of bromine and iodine isotopes is not standard practice in routine structural analysis, the presence of different isotopes of bromine (79Br and 81Br) can have a subtle influence on the chemical shifts of neighboring nuclei, a phenomenon known as an isotopic effect. This effect, though often small, can sometimes be observed in high-field NMR spectra as a slight broadening or splitting of signals, providing an indirect confirmation of the presence of bromine. For this compound, this isotopic effect would be most pronounced on the carbon atoms directly bonded to the bromine atoms (C1 and C3).

Two-Dimensional (2D) NMR Experiments for Connectivity and Regiochemistry (e.g., HMBC, HSQC)

Two-dimensional NMR experiments are crucial for establishing the connectivity and regiochemistry of this compound.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, the HSQC spectrum would show correlations between the two aromatic protons and their corresponding carbon atoms, confirming the C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to piecing together the full carbon skeleton by revealing correlations between protons and carbons that are two or three bonds apart. For instance, the proton at the C5 position would show a correlation to the carbon atoms at C1, C3, and C4, while the proton at the C6 position would show correlations to C2 and C4. These long-range correlations are instrumental in confirming the substitution pattern of the halogens around the aromatic ring.

A hypothetical table of expected HMBC correlations is presented below:

| Proton | Correlated Carbons (2- and 3-bond correlations) |

| H5 | C1, C3, C4, C6 |

| H6 | C2, C4, C5 |

Fluorine NMR (19F NMR) for Detailed Structural Assignment

19F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. In this compound, the single fluorine atom would give rise to a distinct signal in the 19F NMR spectrum. The chemical shift of this signal is influenced by the surrounding bromine and iodine atoms. Furthermore, the fluorine signal will exhibit coupling to the adjacent protons (H at C6) and potentially long-range couplings to other protons and carbons, providing further confirmation of its position at C2.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound.

Isotopic Pattern Analysis for Halogen Count Verification

The presence of bromine and iodine atoms with their characteristic isotopic distributions leads to a unique and easily recognizable pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio. Iodine is monoisotopic (127I). Therefore, the molecular ion peak region for this compound will exhibit a characteristic cluster of peaks corresponding to the different combinations of bromine isotopes. The presence of two bromine atoms will result in a triplet pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1. This distinctive isotopic signature provides definitive evidence for the presence of two bromine atoms in the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Aromatic Ring Characterization

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring, typically in the region of 3000-3100 cm-1.

C=C stretching vibrations of the aromatic ring, which appear in the 1400-1600 cm-1 region. The substitution pattern influences the exact position and intensity of these bands.

C-Br, C-F, and C-I stretching vibrations , which occur at lower frequencies in the fingerprint region of the spectrum. The C-F stretch is typically found in the 1000-1400 cm-1 range, while the C-Br and C-I stretches appear at even lower wavenumbers.

A table summarizing the expected vibrational modes is provided below:

| Vibrational Mode | Expected Wavenumber Range (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | 500 - 700 |

| C-I Stretch | 400 - 600 |

The combination of these advanced spectroscopic techniques allows for the complete and unambiguous structural elucidation of this compound, providing a detailed picture of its molecular framework.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic effects of the multiple halogen substituents on the benzene ring of this compound.

However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. While data exists for isomeric and related polyhalogenated benzenes, the strict focus of this article on the title compound precludes their discussion. The absence of this data means that a definitive experimental solid-state structure for this specific molecule is not currently available in the public domain.

Integrated Spectroscopic Approaches and Computer-Assisted Structure Elucidation (CASE)

In the absence of single-crystal X-ray data, the combination of various spectroscopic techniques with computational methods provides a powerful alternative for structural elucidation. An integrated approach, often coupled with Computer-Assisted Structure Elucidation (CASE) systems, leverages the complementary information obtained from different spectroscopic methods to build a confident structural assignment.

For this compound, this would involve a synergistic analysis of:

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H, ¹³C, and ¹⁹F NMR, along with correlation spectroscopies (COSY, HSQC, HMBC), would be used to establish the connectivity of atoms and provide information about the chemical environment of each nucleus.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide fragmentation patterns that offer clues about the molecule's structure.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies would identify characteristic functional groups and provide insights into the molecule's symmetry.

CASE programs can take this multi-faceted spectroscopic data as input to generate a list of all possible structures consistent with the experimental evidence. chemicalbook.com These systems can then rank the candidate structures based on how well they match predicted spectroscopic data, which is often calculated using Density Functional Theory (DFT). chemicalbook.com This integration of experimental data with theoretical calculations significantly enhances the confidence in the proposed structure. nih.gov

Despite the power of these methods, specific, detailed research findings from an integrated spectroscopic and CASE study focused solely on this compound are not presently found in the reviewed literature. While general principles of CASE and integrated spectroscopy are well-established, their specific application to this particular polyhalogenated fluorobromoidobenzene has not been documented in available scholarly articles. sigmaaldrich.comsigmaaldrich.com

Computational and Theoretical Chemistry Studies of 1,3 Dibromo 2 Fluoro 4 Iodobenzene

Quantum Chemical Studies of Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules like 1,3-Dibromo-2-fluoro-4-iodobenzene. These methods allow for the prediction of its behavior in chemical reactions and its interactions with other molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule's surface. In polyhalogenated systems, the MEP reveals regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions. A key feature in heavier halogens like bromine and iodine is the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, centered along the C-X (where X is Br or I) bond axis. nih.govresearchgate.net

This positive region, or sigma-hole, arises because the electron density is drawn towards the more electronegative carbon atom and the lateral portions of the halogen, leaving the pole of the halogen atom electron-deficient. researchgate.netnih.gov The magnitude of this positive potential increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov For fluorine, due to its high electronegativity and less significant sp-hybridization, a positive sigma-hole is generally not observed. nih.govresearchgate.net

In this compound, the iodine atom is expected to possess the most positive sigma-hole, making it a strong halogen bond donor. The bromine atoms would have smaller positive sigma-holes, while the fluorine atom would likely have a negative or near-neutral electrostatic potential along the C-F bond extension. The presence of electron-withdrawing fluorine and bromine atoms on the benzene (B151609) ring further enhances the positive character of the sigma-holes on the iodine and bromine atoms. nih.gov

Table 1: Predicted Sigma-Hole Characteristics in this compound

| Halogen Atom | Predicted Sigma-Hole Potential | Role in Halogen Bonding |

| Iodine (I) | Strongly Positive | Strong Donor |

| Bromine (Br) | Moderately Positive | Moderate Donor |

| Fluorine (F) | Negative to Neutral | Unlikely to be a Donor |

This table is generated based on established principles of sigma-hole theory and the relative properties of the halogens.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals in this compound can predict its susceptibility to electrophilic and nucleophilic attack.

The presence of multiple electron-withdrawing halogens significantly lowers the energy of the HOMO and LUMO compared to unsubstituted benzene. This general deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution. However, the specific locations of the HOMO and LUMO lobes can indicate the most probable sites for reaction.

Reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of local reactivity. These indices include the Fukui function, which identifies the most electrophilic and nucleophilic sites in a molecule. For this compound, calculations would likely show that the regions around the carbon atoms are the primary sites for nucleophilic or electrophilic attack, with the relative reactivity of each position influenced by the combined inductive and resonance effects of the four halogen substituents.

Non-Covalent Interactions: Halogen Bonding in Mixed Polyhalogenated Benzene Derivatives

Non-covalent interactions, particularly halogen bonding, are defining features of the chemistry of polyhalogenated compounds. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the sigma-hole) and a nucleophilic site, such as a lone pair of electrons or a π-system. researchgate.netmdpi.com

In the context of this compound, the iodine and bromine atoms can act as halogen bond donors. Theoretical calculations can characterize the geometry and strength of these potential halogen bonds. The strength of the halogen bond is expected to follow the order I > Br. rsc.org The geometry of a halogen bond is typically linear, with the C-X···N/O angle approaching 180 degrees (where X is the halogen bond donor and N/O is the acceptor). ethz.ch

Crystallographic studies of related polyhalogenated benzenes have revealed various halogen bonding motifs, including "Type II" contacts, which are indicative of directional halogen bonding. Theoretical modeling can predict the likelihood of this compound forming similar supramolecular structures through halogen bonding.

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy of a non-covalently bound complex into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. For halogen bonds involving this compound, EDA can provide a quantitative understanding of the nature of these interactions.

Studies on similar systems have shown that halogen bonds are primarily driven by electrostatic and dispersion forces. mdpi.com The electrostatic component arises from the attraction between the positive sigma-hole and the negative site of the halogen bond acceptor. The dispersion component is due to the correlated fluctuations of electron clouds. The relative contributions of these components can vary depending on the specific halogen and the nature of the acceptor. For instance, in complexes with benzene, electrostatic interactions can be dominant for some halogen donors, while dispersion is more significant for others. mdpi.com

Computational models can be used to study both intra- and intermolecular interactions. For example, Atoms in Molecules (AIM) theory can be used to identify and characterize bond critical points associated with weak interactions. mdpi.com The Reduced Density Gradient (RDG) method is another tool that can visualize and analyze non-covalent interactions. nih.gov These methods can help to elucidate the complex interplay of forces that govern the three-dimensional structure and crystal packing of this compound.

Reaction Mechanism Simulations and Transition State Analysis using Computational Chemistry

The study of reaction mechanisms for polyhalogenated aromatic compounds through computational chemistry involves mapping the potential energy surface of a reaction to identify the most likely pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. scielo.br By calculating the energies of reactants, products, and intermediate structures, a detailed energy profile of the reaction can be constructed.

A critical aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energy of the transition state determine the activation energy (ΔG‡) of a reaction, which is a key factor in predicting reaction rates. scielo.br For instance, DFT calculations can predict activation energies for halogen transfer reactions, helping to determine their feasibility under different conditions. rsc.org Studies on substituted Dewar benzenes have shown that DFT methods can achieve excellent agreement with experimental kinetic data by accurately calculating the free energies of activation for different proposed transition states. cas.cz The process involves locating a saddle point on the potential energy surface that has one imaginary frequency, confirming it as a true transition state. cas.cz

The regioselectivity and chemoselectivity of reactions involving halogenated benzenes can also be elucidated. Computational models can explain why a reaction favors a particular isomer by comparing the activation energies of the different pathways. scielo.br For example, in cycloaddition reactions, the diastereoselectivity can be linked to the C-C bond-forming step, with the pathway having the lower activation energy being favored. scielo.br Similarly, computational studies can rationalize observed regioselectivity by analyzing factors like steric repulsion (Pauli repulsion) in the transition state. scielo.br While direct mechanistic studies on this compound are not widely published, principles from studies on related compounds, such as the copper-catalyzed reactions of 1-bromo-2-iodobenzene, provide a framework for how such investigations would proceed, involving the modeling of catalytic cycles and intermediate complexes. researchgate.net

| Reaction Type / System | Computational Method | Key Finding (Activation Energy) | Reference |

| Halogen (Iodine) transfer from primary alkyl iodide to acetyl radical | BHandHLYP/DZP | Forward Energy Barrier: ~40.4 kJ mol⁻¹ | rsc.org |

| Rearrangement of Dewar benzene derivative | B3LYP/6-311+G** | Free Energy Difference between TS2 and TS1: 0.6 kcal/mol (in solvent) | cas.cz |

| N-ethylation of carboxamide | (Not specified) | Computed Activation Energy (N³'-ethylation): 9.5 kcal mol⁻¹ | scielo.br |

| N-ethylation of carboxamide | (Not specified) | Computed Activation Energy (N¹-ethylation): 11.4 kcal mol⁻¹ | scielo.br |

Development and Validation of Force Fields for Polyhalogenated Aromatic Compounds in Molecular Simulations

Molecular dynamics (MD) simulations are essential for studying the bulk properties and dynamic behavior of materials, but their accuracy is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch For polyhalogenated aromatic compounds like this compound, standard force fields often perform poorly because they may not accurately represent the complex electronic effects of multiple halogen substituents, such as halogen bonding. unipi.it Consequently, the development and validation of specialized force fields are crucial.

The process of creating a robust force field for these compounds involves deriving parameters directly from high-level quantum mechanical (QM) calculations. unipi.it This "first-principles" approach avoids reliance on limited experimental data. unipi.it Parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals interactions, partial atomic charges) are fitted to reproduce QM-calculated geometries, vibrational spectra, and potential energy surfaces. nih.govnih.gov For polyhalogenated systems, accurately modeling non-bonded interactions is particularly important. This includes capturing halogen bonding, an interaction where a halogen atom acts as an electrophilic center. The performance of various DFT functionals must be tested against high-level results (like CCSD(T)) to ensure the chosen QM method can accurately describe these weak interactions before it is used for parameterization. nih.gov Functionals such as M06-2X and double hybrids that include dispersion have shown good performance for halogen bonding complexes. nih.govresearchgate.net

Once parameterized, the force field must be validated by using it in MD simulations to compute macroscopic observables and comparing the results with available experimental data. unipi.it Properties such as density, enthalpy of vaporization, and dielectric constants are common benchmarks. nih.govresearchgate.net For example, simulations of liquid benzene have shown that while some properties are well-reproduced, accurately predicting the dielectric constant requires a polarizable force field, highlighting the limitations of simpler additive models for aromatic systems. nih.gov The development of general force fields like the CHARMM General Force Field (CGenFF) involves a standardized protocol for parameterizing a wide range of model compounds to ensure transferability to new, drug-like molecules. nih.gov A similar, rigorous approach is necessary to create reliable force fields for polyhalogenated aromatics that can be used to accurately predict their behavior in condensed phases. ethz.chunipi.it

| Force Field / Method | Target Compounds | Parameterization Basis | Key Feature / Finding | Reference |

| QMD-FF Protocol | Halogenated Hydrocarbons | Quantum Mechanical (DFT) data | Automated protocol deriving all parameters from first principles; outperforms standard force fields for this class of compounds. | unipi.it |

| CHARMM General Force Field (CGenFF) | Drug-like molecules | QM dipole moments, water interaction energies, experimental condensed-phase properties. | A general-purpose force field for small molecules, compatible with biomolecular simulations. | nih.gov |

| AMBER (GAFF) with new atom type | Poly(alkylthiophenes) | HF/6-31G* ab initio calculations | A new atom type ("cp") was added to accurately model the critical inter-ring torsional potential. | nih.gov |

| Drude Polarizable Force Field | Benzene, Toluene | Experimental condensed-phase properties | Provides a more accurate reproduction of experimental dielectric constants compared to additive models. | nih.gov |

Research Applications and Advanced Derivatization of 1,3 Dibromo 2 Fluoro 4 Iodobenzene

Role as a Versatile Building Block in Complex Organic Synthesis

The distinct reactivity of the bromo, fluoro, and iodo substituents on the benzene (B151609) ring of 1,3-Dibromo-2-fluoro-4-iodobenzene makes it a strategic starting material in multi-step organic synthesis. The different halogens can be selectively targeted in various cross-coupling and substitution reactions. Generally, the C-I bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the C-Br bond, while the C-F bond is the least reactive under these conditions but can be susceptible to nucleophilic aromatic substitution. ossila.com This hierarchy in reactivity allows for a programmed and site-specific introduction of different functional groups.

For instance, the iodine atom can be selectively replaced through Suzuki, Sonogashira, or Stille coupling reactions, leaving the bromine and fluorine atoms intact for subsequent transformations. This stepwise functionalization is crucial for the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. The presence of multiple halogen atoms enhances the reactivity of the benzene ring and facilitates selective functionalization.

A related compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856), is synthesized from 4-bromo-3-chloro-2-fluoroaniline (B37690) through a diazotization and iodination process. google.com This highlights the synthetic routes available for preparing such multi-halogenated benzenes, which are valuable as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. google.comnih.gov

Precursor for Advanced Materials with Tailored Properties

The unique electronic and structural properties endowed by the halogen substituents make this compound and its derivatives valuable precursors for the development of advanced materials with specific functionalities.

Synthesis of Polymers and Functional Coatings

Halogenated aromatic compounds are utilized in the synthesis of novel polymers. For example, halogen ring-substituted octyl phenylcyanoacrylates have been prepared and copolymerized with styrene (B11656) to create new polymeric materials. researchgate.netresearchgate.net While this compound itself is not directly mentioned in this specific study, the principle of using halogenated benzenes as monomers or monomer precursors is well-established. The presence of bromine and iodine atoms would allow for post-polymerization modification through cross-coupling reactions, enabling the synthesis of functional coatings with tailored properties such as refractive index, conductivity, and surface energy.

Applications in Electronic Materials (e.g., OLEDs, OFETs)

The synthesis of conjugated polymers for organic photovoltaics often involves halogenated benzene derivatives. chemicalbook.com The strategic placement of halogen atoms can influence the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to selectively functionalize the different halogen positions on this compound allows for the precise tuning of these electronic properties, which is critical for optimizing device performance.

Crystal Engineering and Supramolecular Chemistry

Halogen bonding is a significant non-covalent interaction that is increasingly being used in the field of crystal engineering to control the assembly of molecules in the solid state. acs.org The iodine and bromine atoms on this compound can act as halogen bond donors, interacting with halogen bond acceptors to form predictable supramolecular architectures. The strength and directionality of these interactions can be influenced by the electron-withdrawing fluorine atom.

Studies on related dibromo- and diiodo-substituted benzenes have demonstrated their ability to form extended structures through halogen bonding with nitrogen-containing heterocycles. acs.org The substitution pattern on the benzene ring, including the presence of fluorine, can influence the strength of these interactions and the resulting crystal packing. acs.orgrsc.org This control over the solid-state structure is crucial for the design of materials with specific optical or electronic properties. For instance, the non-linear optical (NLO) properties of some organic materials can be influenced by the presence of bromo substituents, which can affect the crystal packing. researchgate.net

Design of Ligands for Catalysis and Other Chemical Processes

The multi-halogenated nature of this compound makes it a valuable scaffold for the design of specialized ligands for metal catalysts. By selectively replacing the halogen atoms with coordinating groups, ligands with specific steric and electronic properties can be synthesized. For example, a related compound, 4-bromo-3-fluoroiodobenzene, serves as a building block for synthesizing selective factor Xa inhibitors, demonstrating the utility of such scaffolds in medicinal chemistry and drug design. ossila.com The differential reactivity of the halogens allows for the stepwise introduction of phosphine, amine, or other coordinating moieties, leading to the formation of mono-, di-, or tri-substituted ligands. These ligands can then be used to modulate the activity and selectivity of transition metal catalysts in a variety of chemical transformations.

Environmental Behavior and Transport Studies of Halogenated Aromatics

Q & A

[Basic] What safety protocols are critical when handling 1,3-Dibromo-2-fluoro-4-iodobenzene in laboratory settings?

Answer:

- Key Measures : Use fume hoods for ventilation, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact.

- First Aid : For eye exposure, flush with water for ≥15 minutes and seek medical attention. For skin contact, rinse thoroughly and remove contaminated clothing .

- Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Label containers with hazard warnings .

[Basic] Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : and NMR identify fluorine and carbon environments. NMR is less informative due to limited protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~403.8 g/mol) and isotopic patterns from Br/I .

- IR Spectroscopy : Detects C-F (1100–1000 cm) and C-Br/I (600–500 cm) stretches.

[Advanced] How can X-ray crystallography resolve structural ambiguities in halogenated benzene derivatives?

Answer:

- Heavy Atom Method : Iodine’s high electron density aids phasing. Use SHELX software for structure refinement, leveraging its robust algorithms for heavy atoms .

- Data Collection : Optimize crystal mounting to minimize radiation damage. Use synchrotron sources for high-resolution data.

- Validation : Cross-check bond lengths/angles with DFT calculations to confirm regiochemistry .

[Basic] What synthetic routes are employed for preparing this compound?

Answer:

- Halogenation Sequence :

- Purification : Column chromatography (silica gel, hexane/DCM) removes dihalogenated byproducts.

[Advanced] How can regioselectivity challenges during functionalization be mitigated?

Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH).

- Metalation Strategies : Use -F as a directing group for lithiation at ortho positions .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh)) and careful control of steric effects from Br/I substituents .

[Advanced] How do computational tools predict reactivity in cross-coupling reactions?

Answer:

- DFT Calculations : Model transition states to assess activation barriers for C-I vs. C-Br bond cleavage.

- PubChem Data : Leverage thermodynamic parameters (e.g., bond dissociation energies) to prioritize reactive sites .

- Machine Learning : Train models on halogenated aromatic datasets to predict yields under varying conditions .

[Basic] What parameters ensure high purity during purification?

Answer:

- Chromatography : Use gradient elution (hexane → ethyl acetate) to separate isomers.

- Recrystallization : Optimize solvent polarity (e.g., toluene/ethanol mixtures) for crystal growth .

- Analytical Checks : Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

[Advanced] How do steric/electronic effects influence derivatization?

Answer:

- Steric Effects : Bulky I and Br substituents hinder nucleophilic attack at adjacent positions.

- Electronic Effects : -F is electron-withdrawing, activating para positions for electrophilic substitution.

- Competitive Pathways : Use Hammett plots to quantify substituent effects on reaction rates .

[Advanced] How to analyze discrepancies in reaction yields for polyhalogenated aromatics?

Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.

- Byproduct Analysis : GC-MS or NMR tracks undesired dihalogenation or dehalogenation .

- Kinetic Studies : Compare rate constants for Br vs. I substitution under identical conditions .

[Basic] What are common impurities, and how are they characterized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.